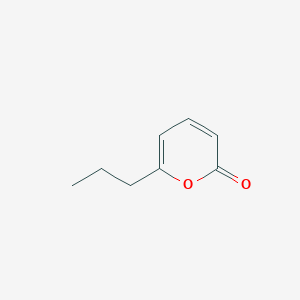

6-Propyl-2h-pyran-2-one is a natural product found in Trichoderma viride with data available.

6-Propyl-2h-pyran-2-one

CAS No.: 5247-93-8

Cat. No.: VC19743161

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5247-93-8 |

|---|---|

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 6-propylpyran-2-one |

| Standard InChI | InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |

| Standard InChI Key | DIYWMJFAVIYCGH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=CC(=O)O1 |

Introduction

Chemical Identity and Structural Characteristics

Core Structure and Nomenclature

6-Propyl-2H-pyran-2-one (CAS: 698-76-0) is a six-membered lactone ring system classified under the pyran-2-one family. Its IUPAC name, tetrahydro-6-propyl-2H-pyran-2-one, reflects the saturated tetrahydropyran ring with a propyl substituent at the 6-position . The compound is also known as δ-octalactone, a descriptor emphasizing its eight-carbon backbone and lactone functional group .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| CAS Registry Number | 698-76-0 | |

| SMILES Notation | CCC[C@H]1CCCC(=O)O1 | |

| InChI Key | FYTRVXSHONWYNE-UHFFFAOYSA-N |

The stereochemistry of the propyl group influences its biological activity. For instance, the (S)-enantiomer (PubChem CID: 7269403) exhibits distinct interactions with enzymatic targets compared to its racemic form .

Structural Derivatives and Analogues

Several derivatives of 6-propyl-2H-pyran-2-one have been characterized:

-

6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4): A partially unsaturated variant with a molecular weight of 140.18 g/mol.

-

4-Hydroxy-6-propyl-pyran-2-one (CAS: 18742-94-4): Features a hydroxyl group at the 4-position, altering its acidity and reactivity.

-

xi-Tetrahydro-6-propyl-2H-pyran-2-one (FDB017642): A food-grade lactone used in flavor formulations .

Synthesis and Industrial Production

Synthetic Routes

The hydrogenation of α,β-unsaturated ketones is the primary method for synthesizing 6-propyl-2H-pyran-2-one. Key steps include:

-

Catalytic Hydrogenation: Reaction of 6-propyl-4H-pyran-4-one with hydrogen gas over platinum or palladium catalysts at 50–100°C.

-

Lactonization: Cyclization of 5-hydroxyoctanoic acid under acidic conditions to form δ-octalactone .

Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and purity (>98%).

Table 2: Reaction Conditions and Yields

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 6-Propyl-4H-pyran-4-one | Pt/Al₂O₃ | 80 | 88 |

| 5-Hydroxyoctanoic acid | H₂SO₄ | 120 | 92 |

Purification and Characterization

Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: 230–235°C at 760 mmHg) . Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm structural integrity, with characteristic signals at δ 4.35 (m, 1H, CH-O) and δ 2.50 (t, 2H, COCH₂) .

Physicochemical Properties

Thermal and Solubility Profiles

6-Propyl-2H-pyran-2-one is a colorless liquid with a fruity odor, miscible in ethanol and diethyl ether but insoluble in water . Its thermal stability extends to 200°C, beyond which decomposition into propionic acid and cyclic ketones occurs.

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Density (20°C) | 0.987 g/cm³ | Pycnometry |

| Refractive Index (n²⁰D) | 1.452 | Abbe refractometer |

| Flash Point | 112°C | Pensky-Martens |

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (C-O-C asymmetric stretch) .

-

¹³C NMR: Peaks at δ 170.8 (C=O), 68.5 (C-6), and 22.1–34.7 (propyl chain) .

Applications in Science and Industry

Flavor and Fragrance Industry

δ-Octalactone is a key component in dairy and coconut flavor formulations, with a threshold detection limit of 0.1 ppm in aqueous solutions . Its annual production exceeds 500 metric tons globally, driven by demand in baked goods and confectionery .

Biomedical Research

-

Antimicrobial Activity: Exhibits MIC values of 64 µg/mL against Staphylococcus aureus and Candida albicans.

-

Anticancer Potential: Inhibits carbonic anhydrase IX (CA-IX) with an IC₅₀ of 12.3 µM, suggesting utility in hypoxic tumors.

-

Enzyme Inhibition: Binds to α-glucosidase (Kᵢ = 8.7 µM), highlighting antidiabetic applications.

Table 4: Biological Activity Data

| Target | Assay Type | Activity | Source |

|---|---|---|---|

| Carbonic Anhydrase IX | Spectrophotometric | IC₅₀ = 12.3 µM | |

| α-Glucosidase | Fluorometric | Kᵢ = 8.7 µM | |

| Candida albicans | Broth microdilution | MIC = 64 µg/mL |

Organic Synthesis Intermediate

The lactone ring undergoes regioselective ring-opening reactions with nucleophiles (e.g., amines, Grignard reagents) to yield hydroxy acids and substituted tetrahydropyrans .

Environmental and Regulatory Considerations

As a Generally Recognized as Safe (GRAS) substance, δ-octalactone is approved for food use by the FDA (21 CFR 172.515). Environmental fate studies indicate rapid biodegradation (t₁/₂ = 2–5 days in soil) and low bioaccumulation potential (log P = 1.92) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume